Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride
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Overview
Description
Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride is a chemical compound with the molecular formula C19H19ClN2O3 This compound is known for its unique structure, which includes a quinoline moiety and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a series of reactions such as nitration, reduction, and substitution . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products.
Scientific Research Applications
Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of cellular processes . The benzoate ester group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and benzoate esters, such as:
Uniqueness
Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride is unique due to its specific combination of a quinoline moiety and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-10-18(16-11-15(23-2)8-9-17(16)20-12)21-14-6-4-13(5-7-14)19(22)24-3;/h4-11H,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQXZRLCMKZFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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